molecular formula C16H25NO2 B14416677 N-Benzyl-N-hydroxynonanamide CAS No. 85407-82-5

N-Benzyl-N-hydroxynonanamide

Cat. No.: B14416677
CAS No.: 85407-82-5
M. Wt: 263.37 g/mol
InChI Key: ZXDLQBVNMJQUJQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-hydroxynonanamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-hydroxynonanamide typically involves the reaction of benzylamine with nonanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydroxylated to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-hydroxynonanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of N-benzyl-nonanamide.

    Reduction: Formation of N-benzyl-nonylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-hydroxynonanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-hydroxynonanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-hydroxyacetamide
  • N-Benzyl-N-hydroxybutanamide
  • N-Benzyl-N-hydroxyhexanamide

Uniqueness

N-Benzyl-N-hydroxynonanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties. This longer chain can influence its solubility, reactivity, and interaction with biological targets compared to shorter-chain analogs .

Properties

CAS No.

85407-82-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-benzyl-N-hydroxynonanamide

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-16(18)17(19)14-15-11-8-7-9-12-15/h7-9,11-12,19H,2-6,10,13-14H2,1H3

InChI Key

ZXDLQBVNMJQUJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CC1=CC=CC=C1)O

Origin of Product

United States

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